2-(2-エトキシフェニル)-8-メチルキノリン-4-カルボン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

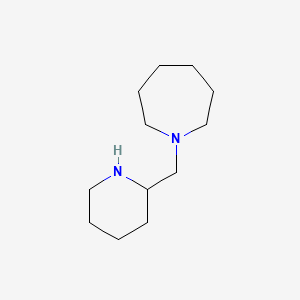

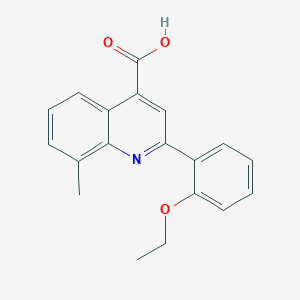

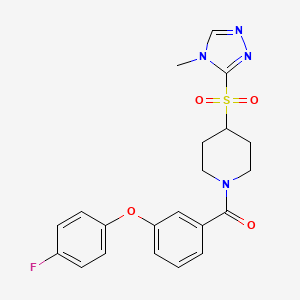

The compound “2-(2-Ethoxyphenyl)-8-methylquinoline-4-carboxylic acid” is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring. In this case, it is substituted with a carboxylic acid group (-COOH) at the 4-position, a methyl group (-CH3) at the 8-position, and an ethoxyphenyl group at the 2-position .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinoline core, followed by various functional group interconversions and substitutions . The exact synthetic route would depend on the available starting materials and the specific conditions required for each reaction step.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinoline core, with the various substituents at the 2, 4, and 8 positions. The presence of the carboxylic acid group would introduce polarity and the potential for hydrogen bonding .Chemical Reactions Analysis

As a quinoline derivative, this compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, esterification reactions, and amide coupling reactions. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group would likely make it polar and capable of forming hydrogen bonds, which could affect its solubility and boiling/melting points .科学的研究の応用

- フェニルボロン酸は、有機合成において貴重な構成要素として役立ちます。最も重要な用途の1つは、鈴木・宮浦カップリングであり、ここでそれはクロスカップリング反応に関与して炭素-炭素結合を形成します。 この汎用性の高い反応により、複雑な有機分子の合成が可能になります .

- フェニルボロン酸を用いたアルキルボロン酸エステルのプロト脱ボロン化が注目を集めています。特に、ラジカルアプローチにより、形式的なアンチマルコフニコフアルケンヒドロメチル化が可能になります。この変換は価値がありますが、以前は知られていませんでした。 この方法は、メトキシ保護された(−)-Δ8-THCとコレステロールに適用されてきました .

- フェニルボロン酸は、ホモロゲーション戦略でメチレンユニットを導入するために使用できます。 CH2Br2を使用したマテソン–CH2–ホモロゲーションは、このプロセスを促進し、必要な構造修飾につながります .

- フェニルボロン酸のボロン部分は、さまざまな官能基に変換できます。 これらの変換には、酸化、アミノ化、ハロゲン化、およびC–C結合形成(アルケニル化、アルキニル化、およびアリール化)が含まれます .

- フェニルボロン酸は、天然物の正式な全合成に使用されてきました。 δ-®-コニセインとインドリジジン209Bなどが例として挙げられ、複雑な分子構築における有用性を示しています .

- フェニルボロン酸は、ベンチで安定しており、精製が容易で、多くの場合市販されています。 ただし、合成シーケンスを設計する際には、空気と湿気に対する限られた安定性を考慮する必要があります .

有機合成および鈴木・宮浦カップリング

プロト脱ボロン化によるアルケンのヒドロメチル化

ホモロゲーション戦略とマテソン–CH2–ホモロゲーション

官能基変換

天然物の全合成

安定性と実用的な考慮事項

要約すると、フェニルボロン酸は有機化学において重要な役割を果たし、さまざまな変換を可能にし、貴重な化合物の合成に貢献しています。 研究者は、その用途を探求し、そのユニークな反応性に基づいた新しい方法論を開発し続けています . 詳細や追加の用途については、お気軽にお問い合わせください。

作用機序

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug molecule, its mechanism of action would depend on its specific biological target. The presence of the carboxylic acid group could allow for interactions with biological targets via hydrogen bonding .

将来の方向性

The study and application of quinoline derivatives is a broad and active area of research, particularly in medicinal chemistry where they are often used as scaffolds for drug discovery. Future research could explore the biological activity of this compound and its potential use as a therapeutic agent .

特性

IUPAC Name |

2-(2-ethoxyphenyl)-8-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-3-23-17-10-5-4-8-14(17)16-11-15(19(21)22)13-9-6-7-12(2)18(13)20-16/h4-11H,3H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SODGGCMOUZZXSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NC3=C(C=CC=C3C(=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-Bromo-2-chlorophenoxy)methyl]benzohydrazide](/img/structure/B2443438.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide](/img/structure/B2443439.png)

![2-(1H-Indol-3-yl)-1-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2443441.png)

![[4-(3,3-Difluoroprop-1-yn-1-yl)phenyl]methanol](/img/structure/B2443443.png)

![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2443444.png)

![N-Methyl-N-[3-(3-methyl-2-oxoquinoxalin-1-yl)propyl]prop-2-ynamide](/img/structure/B2443451.png)

![3-(4-isopropylphenylsulfonyl)-N-(3-methoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2443456.png)